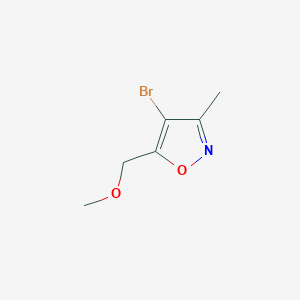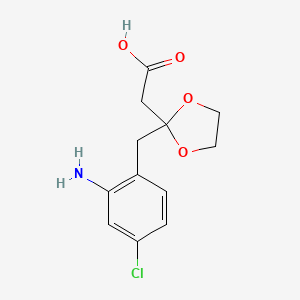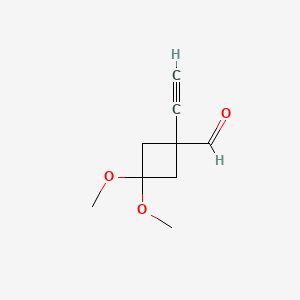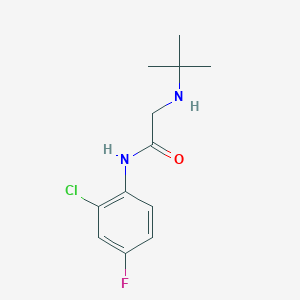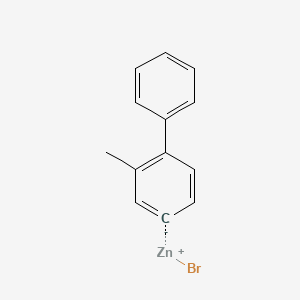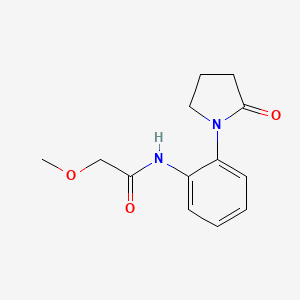![molecular formula C10H15BrO2 B14900322 2-Bromo-1-(4-methyl-2-oxabicyclo[2.2.2]octan-1-yl)ethanone](/img/structure/B14900322.png)
2-Bromo-1-(4-methyl-2-oxabicyclo[2.2.2]octan-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-(4-methyl-2-oxabicyclo[2.2.2]octan-1-yl)ethan-1-one is a chemical compound characterized by its unique bicyclic structure. This compound is part of the oxabicyclo[2.2.2]octane family, which is known for its stability and diverse applications in various fields, including organic synthesis and medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(4-methyl-2-oxabicyclo[2.2.2]octan-1-yl)ethan-1-one typically involves the bromination of a precursor molecule. One common method is the bromination of 1-(4-methyl-2-oxabicyclo[2.2.2]octan-1-yl)ethanone using bromine or a bromine source under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1-(4-methyl-2-oxabicyclo[2.2.2]octan-1-yl)ethan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Substituted ethanones with various functional groups.
Reduction: Corresponding alcohols.
Oxidation: Carboxylic acids or ketones.
Applications De Recherche Scientifique
2-Bromo-1-(4-methyl-2-oxabicyclo[2.2.2]octan-1-yl)ethan-1-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Material Science: Utilized in the preparation of polymers and advanced materials with unique properties
Mécanisme D'action
The mechanism of action of 2-Bromo-1-(4-methyl-2-oxabicyclo[2.2.2]octan-1-yl)ethan-1-one involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new bonds. The bicyclic structure provides stability and rigidity, influencing the compound’s reactivity and interaction with molecular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Oxabicyclo[2.2.2]octane: Known for its use as a bioisostere of the phenyl ring in drug design.
Bicyclo[2.2.2]octane: Utilized in the synthesis of natural products and pharmaceuticals.
Uniqueness
2-Bromo-1-(4-methyl-2-oxabicyclo[2.2.2]octan-1-yl)ethan-1-one stands out due to its bromine substituent, which enhances its reactivity and versatility in chemical reactions. The presence of the oxabicyclo[2.2.2]octane core imparts unique physicochemical properties, making it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C10H15BrO2 |
|---|---|
Poids moléculaire |
247.13 g/mol |
Nom IUPAC |
2-bromo-1-(4-methyl-2-oxabicyclo[2.2.2]octan-1-yl)ethanone |
InChI |
InChI=1S/C10H15BrO2/c1-9-2-4-10(5-3-9,13-7-9)8(12)6-11/h2-7H2,1H3 |
Clé InChI |
ZYAJXMKEUIIUOH-UHFFFAOYSA-N |
SMILES canonique |
CC12CCC(CC1)(OC2)C(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2'-Methyl-6'-(triethylsilyl)-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14900249.png)
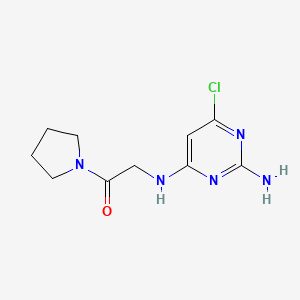

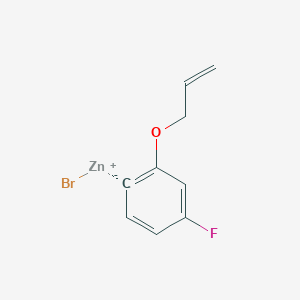
![N-[2-(difluoromethoxy)phenyl]-2-methylpropanamide](/img/structure/B14900273.png)
